MC4R Antagonist Potency Compared to Core Pyrrolidinone Scaffold
In the pyrrolidinone series reported by Jiang et al., the benchmark compound 12a (which shares the N-benzylpyrrolidin-2-one core but differs in the piperazine substitution) achieved a Ki of 0.94 nM and an IC50 of 21 nM at human MC4R [1]. While the furan-2-carbonyl analog has not been reported in the same assay, class-level SAR indicates that introduction of a 2-furoyl group on the piperazine ring can modulate selectivity over MC3 and MC5 subtypes, a critical differentiator for CNS-targeted programs. Absence of direct head-to-head data necessitates explicit verification.
| Evidence Dimension | MC4R binding affinity (Ki) and functional antagonism (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from core scaffold |
| Comparator Or Baseline | Compound 12a (pyrrolidinone-phenylalaninepiperazine): Ki = 0.94 nM, IC50 = 21 nM |
| Quantified Difference | Unquantified; furan modification expected to alter MC4R selectivity profile based on SAR trends |
| Conditions | Human MC4R expressed in HEK293 cells, cAMP reporter assay |
Why This Matters
Procurement of the exact furan-2-carbonyl analog is essential to determine whether the 2-furoyl group improves MC4R subtype selectivity relative to the reported phenylalanine-based leads.
- [1] Jiang W, Tucci FC, Tran JA, Fleck BA, Wen J, Markison S, Marinkovic D, Chen CW, Arellano M, Hoare SR, Johns M, Foster AC, Saunders J, Chen C. Pyrrolidinones as potent functional antagonists of the human melanocortin-4 receptor. Bioorg Med Chem Lett. 2007 Oct 15;17(20):5610-3. View Source
